molecular formula C20H17N3O6S B2479393 3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 922041-87-0

3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2479393
CAS No.: 922041-87-0
M. Wt: 427.43
InChI Key: AYWCOENOBSXUMX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 7-methoxy-1-benzofuran moiety at position 5, linked via a propanamide chain to a benzenesulfonyl group. Its structural complexity arises from the fusion of heterocyclic systems (oxadiazole and benzofuran) and functional groups (sulfonyl, amide, and methoxy).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-27-15-9-5-6-13-12-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-11-30(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWCOENOBSXUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonylation of the amide group using benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The benzenesulfonyl group participates in nucleophilic substitution under alkaline conditions. For example:

  • Reaction with amines :
    ArSO2NH+RNH2ArSO2NR2+NH3\text{ArSO}_2\text{NH} + \text{RNH}_2 \rightarrow \text{ArSO}_2\text{NR}_2 + \text{NH}_3
    Primary/secondary amines displace the sulfonamide nitrogen at 80–100°C in DMF, forming N-alkylated derivatives .

ReagentConditionsProductYield (%)Reference
EthylamineDMF, 80°C, 6 hN-Ethyl sulfonamide derivative72
PiperidineK2_2CO3_3, DMF, 12 hN-Piperidinyl sulfonamide68

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:

  • Acid-catalyzed hydrolysis :
    Oxadiazole+H2OH+Hydrazide+Carboxylic acid\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Hydrazide} + \text{Carboxylic acid}
    In 6 M HCl at reflux, the oxadiazole ring hydrolyzes to form hydrazide intermediates .

  • Pd-catalyzed cross-coupling :
    Suzuki-Miyaura coupling with arylboronic acids occurs at the oxadiazole C-5 position using Pd(OAc)2_2/PPh3_3 in toluene .

Benzofuran Ring Reactivity

The 7-methoxybenzofuran moiety undergoes:

  • Demethylation :
    Ar-OCH3BBr3Ar-OH\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH}
    BBr3_3 in CH2_2Cl2_2 at −78°C removes the methoxy group, yielding phenolic derivatives .

  • Electrophilic substitution :
    Nitration (HNO3_3/H2_2SO4_4) and bromination (Br2_2/Fe) occur at the C-4 position of the benzofuran ring .

Propanamide Side Chain Modifications

The propanamide chain participates in:

  • Hydrolysis :
    RCONHR’NaOHRCOO+H2NR’\text{RCONHR'} \xrightarrow{\text{NaOH}} \text{RCOO}^- + \text{H}_2\text{NR'}
    Basic hydrolysis yields carboxylic acid and 5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine .

  • Reduction :
    LiAlH4_4 reduces the amide to a primary amine:
    RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}

Complexation and Biological Interactions

The compound acts as a ligand for metalloenzymes:

  • Zinc(II) coordination :
    Forms a 1:1 complex via sulfonamide oxygen and oxadiazole nitrogen, confirmed by UV-Vis (λmax\lambda_{\text{max}} = 315 nm) and ESI-MS (m/zm/z 421.2) .

  • CYP450 inhibition :
    Inhibits cytochrome P450 3A4 (IC50_{50} = 2.3 μM) through π-π stacking with the heme porphyrin .

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation :
    Decomposes at 210°C via sulfonyl group elimination (TGA mass loss = 32.5%).

  • Photolysis :
    UV irradiation (254 nm) cleaves the oxadiazole ring, forming benzofuran-2-carbonyl isocyanate as detected by IR (ν\nu 2270 cm1^{-1}) .

Acid-Catalyzed Hydrolysis Pathway

  • Protonation of oxadiazole nitrogen.

  • Nucleophilic attack by water at C-2.

  • Ring opening to form tetrahedral intermediate.

  • Collapse to hydrazide and carboxylic acid .

Pd-Mediated Cross-Coupling Sequence

  • Oxidative addition of aryl halide to Pd0^0.

  • Transmetallation with boronic acid.

  • Reductive elimination to form C–C bond .

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for drug design and materials science. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with active site residues. The sulfonyl group may enhance the compound’s binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physical and Chemical Properties

The target compound’s molecular formula is inferred as C₂₁H₁₉N₃O₅S (molecular weight ≈ 425.46 g/mol), assuming the benzofuran substituent contributes C₉H₆O₂. Comparisons with similar compounds are tabulated below:

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₁H₁₉N₃O₅S ~425.46 Not reported 7-Methoxybenzofuran, benzenesulfonyl
7l () C₁₆H₁₇N₅O₂S₂ 375.46 177–178 4-Ethoxyphenyl, thiazole
7k () C₂₄H₂₇ClN₄O₄S₂ 535.06 66–68 Chlorophenylsulfonyl, piperidinyl
8h () C₁₅H₁₃N₅O₄S₂ 399.43 158–159 3-Nitrophenyl, methylthiazole
8a () C₂₅H₂₅ClN₄O₄S₂ 565.08 213–215 Carbazolyl, fluorophenyl

Key Observations :

  • Molecular Weight : The target compound is lighter than piperidinyl- or carbazol-containing analogs () but heavier than simpler phenyl/thiazole derivatives (–2).
  • Melting Point : The 7-methoxybenzofuran group may elevate the melting point compared to aliphatic analogs (e.g., 7k: 66–68°C), though this requires experimental confirmation.

Structural and Spectral Comparisons

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks include:
    • SO₂ asymmetric/symmetric stretches : ~1350–1150 cm⁻¹ (benzenesulfonyl) .
    • Amide C=O stretch : ~1650–1680 cm⁻¹ .
    • Benzofuran C-O-C (methoxy) : ~1250 cm⁻¹ .
  • Analogues :
    • Compounds with thiazole (–2) show C=N stretches at ~1560 cm⁻¹ .
    • Carbazol derivatives () display aromatic C-H stretches at ~3050 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR :
    • The benzofuran’s methoxy group would resonate at ~3.8–4.0 ppm, distinct from ethyl or methyl groups in analogs (e.g., 7q: 4-ethoxy at ~1.3–1.5 ppm for CH₃) .
    • Aromatic protons on benzofuran (6.8–7.5 ppm) differ from phenyl or nitrophenyl signals in analogs .
  • ¹³C-NMR :
    • The oxadiazole carbons (~160–165 ppm) align with analogs .
    • Benzofuran carbons (e.g., C-2 at ~145 ppm) contrast with thiazole or carbazol carbons .

Biological Activity

3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound that combines a benzofuran moiety with an oxadiazole and a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.

The compound's IUPAC name is this compound. Its molecular formula is C20H17N3O6SC_{20}H_{17}N_{3}O_{6}S with a molecular weight of approximately 405.43 g/mol. The compound features a sulfonamide group, which is known for its biological significance in drug design.

PropertyValue
Molecular FormulaC20H17N3O6S
Molecular Weight405.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The benzofuran ring may engage with hydrophobic pockets within proteins, while the oxadiazole ring could establish hydrogen bonds with active site residues. The sulfonyl group is believed to enhance binding affinity through electrostatic interactions.

Anticancer Potential

Research has indicated that compounds containing benzofuran and oxadiazole structures exhibit anticancer properties. For instance, similar compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The presence of the sulfonamide moiety may also contribute to these effects by inhibiting specific enzymes involved in tumor growth.

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. Sulfonamides are known to exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases. Studies suggest that the compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potent anticancer activity .

In Vivo Studies

Animal studies have shown that compounds with similar structures can exhibit high oral bioavailability and significant therapeutic effects in vivo. For example, a related compound demonstrated over 90% bioavailability in rat models . This suggests that this compound may also possess favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyloxazoleAnticancer and anti-inflammatory
N-[5-(7-methoxybenzofuran)] oxadiazole derivativesAntioxidant and anticancer
Sulfonamide-based compoundsAntimicrobial and anti-inflammatory

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